molecular formula C41H48N2O9 B1678387 Pinokalant CAS No. 149759-26-2

Pinokalant

Cat. No. B1678387
M. Wt: 712.8 g/mol
InChI Key: PYWYBTRACMRUQV-UHFFFAOYSA-N
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Description

Pinokalant, also known as LOE-908, is a novel non-selective cation channel inhibitor . It significantly reduces cortical infarct volume in in vivo experiments, improves the metabolic and electrophysiological status of the ischemic penumbra region, and reduces the size of the lesion on magnetic resonance images in the acute phase after middle cerebral artery occlusion in rats . It is also a potential SARS-CoV-2 protease inhibitor for the study of stroke .


Physical And Chemical Properties Analysis

The molecular weight of Pinokalant is 712.83 . Its molecular formula is C41H48N2O9 . Unfortunately, the sources do not provide further information on its physical and chemical properties such as solubility, melting point, boiling point, etc.

Scientific Research Applications

Neuroprotection in Ischemic Conditions

Pinokalant has been investigated for its potential neuroprotective properties in the context of cerebral ischemia. A study by Christensen et al. (2005) demonstrated that Pinokalant, as a broad-spectrum inhibitor of cation channels, significantly reduced cortical infarct volume in rats subjected to permanent distal middle cerebral artery occlusion. This suggests its potential application in reducing brain infarction volume following ischemic stroke (Christensen et al., 2005).

properties

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H48N2O9/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36/h9-17,24-25,35H,18-23H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWYBTRACMRUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H48N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048401
Record name Pinokalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinokalant

CAS RN

149759-26-2
Record name LOE 908
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149759-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinokalant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinokalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOKALANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J9ZZ971AO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
A Leusch, B Eichhorn, U Busch… - …, 2001 - thieme-connect.com
… The nonselective cation channel blocker 1-isoquinolineacetamide,3,4-dihydro-6,7-dimethoxy-αphenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl-, monomenthanesulfonate (pinokalant, …
Number of citations: 2 www.thieme-connect.com
T Christensen, M Wienrich… - Basic & clinical …, 2005 - Wiley Online Library
… these beneficial effects of pinokalant are translated into … dose followed by infusion); 2) Pinokalant (0,5 mg/kg intravenous … blood pressure was slightly higher in the pinokalant group. …
Number of citations: 6 onlinelibrary.wiley.com
NH Diemer - Basic and Clinical Pharmacology, 2005 - portal.findresearcher.sdu.dk
The broad-spectrum cation channel blocker LOE 908 MS (Pinokalant) reduces brain infarct volume in rats: A temperature controlled histological study — University of Southern …
Number of citations: 0 portal.findresearcher.sdu.dk
JM Simard, KV Tarasov, V Gerzanich - Biochimica et Biophysica Acta (BBA) …, 2007 - Elsevier
… store-operated NC channels that are blocked by pinokalant have been shown to be mediated by members of the TRP family, suggesting that pinokalant may, at least in part, be targeting …
Number of citations: 102 www.sciencedirect.com
S Durdagi, B Aksoydan, B Dogan, K Sahin, A Shahraki… - 2020 - chemrxiv.org
In this virtual drug repurposing study, we used 7922 FDA approved drugs and compounds in clinical investigation from NPC database. Both apo and holo forms of SARS-CoV-2 Main …
Number of citations: 18 chemrxiv.org
S Durdagi, MD Orhan, B Aksoydan, S Calis… - Molecular …, 2022 - Wiley Online Library
In the current study, we used 7922 FDA approved small molecule drugs as well as compounds in clinical investigation from NIH's NPC database in our drug repurposing study. SARS‐…
Number of citations: 8 onlinelibrary.wiley.com
A Hassan, RK Arafa - Journal of Biomolecular Structure and …, 2022 - Taylor & Francis
COVID-19 also known as SARS-CoV-2 outbreak in late 2019 and its worldwide pandemic spread has taken the world by surprise. The minute-to-minute increasing coronavirus cases (>…
Number of citations: 6 www.tandfonline.com
MT Harper, AW Poole - Cell calcium, 2011 - Elsevier
… LOE-908 (also known as pinokalant) has been reported to block non-selective cation channels in a number of different cell types [22], including platelets [25]. We investigated whether …
Number of citations: 69 www.sciencedirect.com
PH Marathe, WC Shyu… - Current pharmaceutical …, 2004 - ingentaconnect.com
… pinokalant, a nonselective cation channel blocker, were investigated in the rat after iv bolus doses of [14C]pinokalant [… total radioactivity and unchanged pinokalant, disappearance of the …
Number of citations: 113 www.ingentaconnect.com
MJ SIMARD - ic.gc.ca
L'invention concerne des procédés et des compositions qui sont utilisés pour le traitement et/ou la prévention de l'hémorragie intraventriculaire ou de la nécrose hémorragique …
Number of citations: 2 www.ic.gc.ca

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